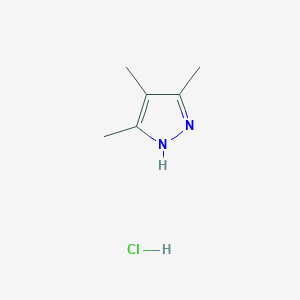
3,4,5-trimethyl-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C6H10N2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethyl-1H-pyrazole hydrochloride typically involves the reaction of 3,4,5-trimethylpyrazole with hydrochloric acid. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes . Another method involves the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, ensuring high yield and purity. The process may involve solvent-free conditions and one-pot synthesis methods to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . Reaction conditions often involve controlled temperatures and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acetylenic ketones can form pyrazoles, resulting in a mixture of regioisomers .
Scientific Research Applications
3,4,5-Trimethyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological processes and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrazole: A similar compound with two methyl groups instead of three.
3,5-Dimethylpyrazole: Another derivative with methyl groups at different positions.
1-Methylpyrazole: A compound with a single methyl group attached to the pyrazole ring.
Uniqueness
3,4,5-Trimethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other pyrazole derivatives .
Properties
Molecular Formula |
C6H11ClN2 |
|---|---|
Molecular Weight |
146.62 g/mol |
IUPAC Name |
3,4,5-trimethyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-4-5(2)7-8-6(4)3;/h1-3H3,(H,7,8);1H |
InChI Key |
JTUKBSDNYWWLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


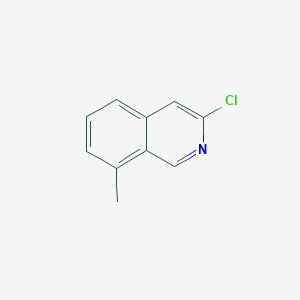
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12816962.png)
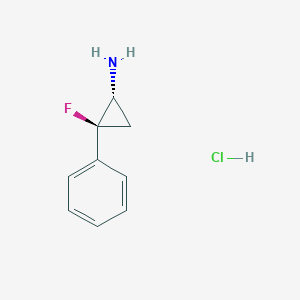

![(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-ol;hydrochloride](/img/structure/B12816979.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B12816980.png)

![4-((dimethylamino)methyl)-1H-benzo[d]imidazol-5-ol](/img/structure/B12816993.png)
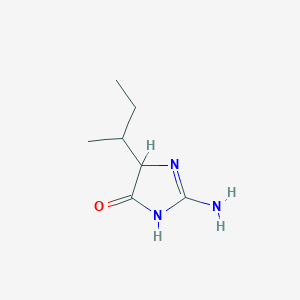

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-6-(oxetan-3-ylamino)pyrimidine-4-carboxamide](/img/structure/B12817000.png)
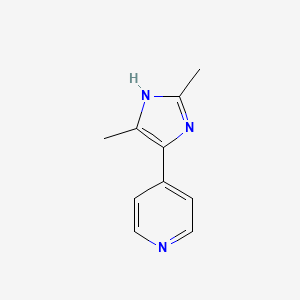

![2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt](/img/structure/B12817023.png)
